molecular formula C9H5F3O3 B2989686 4-Formyl-3-(trifluoromethyl)benzoic acid CAS No. 1289083-41-5

4-Formyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B2989686
CAS No.: 1289083-41-5
M. Wt: 218.131
InChI Key: RJBYRDUPHXZBJW-UHFFFAOYSA-N
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Description

Contextualization of Trifluoromethylated and Formylated Benzoic Acid Derivatives in Organic Synthesis

The utility of 4-Formyl-3-(trifluoromethyl)benzoic acid is best understood within the broader context of its constituent functional groups. Benzoic acid derivatives bearing trifluoromethyl (-CF3) groups are highly sought after in pharmaceutical and materials science research. The trifluoromethyl group, a strong electron-withdrawing substituent, imparts several desirable properties to a molecule. It can significantly enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter the acidity of nearby functional groups. acs.org For instance, the presence of a -CF3 group makes trifluoromethylbenzoic acids more acidic than unsubstituted benzoic acid, a feature that can be advantageous in certain chemical reactions. acs.org

Similarly, formylated benzoic acids, which contain a formyl (-CHO) or aldehyde group, are established as crucial intermediates in organic synthesis. nih.govnih.gov The formyl group serves as a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds through reactions like condensations. This reactivity makes formyl-substituted benzoic acids valuable precursors for the synthesis of a wide array of products, including pharmaceuticals, dyes, and polymers. nih.gov

Significance of this compound as a Multi-Functionalized Aromatic Scaffold

The true significance of this compound lies in the synergistic combination of its three functional groups on a stable aromatic scaffold. This unique arrangement provides chemists with a powerful tool for creating diverse and complex molecules. The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various modifications can be made to develop new compounds with specific biological activities.

The multi-functional nature of this compound allows for selective and sequential chemical modifications. The carboxylic acid group can readily participate in amidation or esterification reactions, the formyl group can be transformed into various other functionalities or used to build heterocyclic rings, and the trifluoromethyl group provides its characteristic electronic and metabolic benefits. This orthogonal reactivity is highly prized in synthetic strategy, particularly in the construction of libraries of compounds for drug discovery and high-throughput screening.

Table 1: Key Properties of this compound

Property Value
CAS Number 1289083-41-5
Molecular Formula C₉H₅F₃O₃
Molecular Weight 218.13 g/mol
Key Functional Groups Carboxylic Acid (-COOH)
Formyl (-CHO)
Trifluoromethyl (-CF₃)

Data sourced from chemical supplier databases. aobchem.comchemicalbook.combldpharm.com

Overview of Research Trajectories Involving the Compound

Research involving this compound primarily leverages its role as a versatile synthetic intermediate. While specific, direct applications of the compound itself are limited, its value is demonstrated in the synthesis of more complex, often biologically active, molecules.

The principal research trajectory for this compound is in the field of medicinal chemistry, where it serves as a starting material for the synthesis of novel therapeutic agents. The combination of the trifluoromethyl group, known to enhance drug efficacy, and the reactive handles of the formyl and carboxylic acid groups makes it an ideal precursor for creating new chemical entities. For example, similar structures are used in the development of potent growth inhibitors for drug-resistant bacteria. acs.orgnih.govnih.govnih.gov The formyl group can be reacted to form hydrazones, a class of compounds investigated for their antimicrobial properties. acs.org Research in this area focuses on synthesizing derivatives that can combat antibiotic resistance, a growing global health concern. acs.orgnih.gov

Another avenue of research involves its use in the creation of specialized organic materials and as a component in complex molecular architectures. The defined orientation of its functional groups on the aromatic ring makes it a useful building block for constructing molecules with specific three-dimensional shapes and electronic properties.

Properties

IUPAC Name

4-formyl-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBYRDUPHXZBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289083-41-5
Record name 4-formyl-3-(trifluoromethyl)benzoic acid
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Chemical Reactivity and Derivatization Pathways of 4 Formyl 3 Trifluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations. Its reactivity is modulated by the strong electron-withdrawing effects of the adjacent trifluoromethyl group and the formyl group in the para position.

The conversion of the carboxylic acid group to esters and amides is a fundamental derivatization pathway.

Esterification: The reaction of 4-formyl-3-(trifluoromethyl)benzoic acid with an alcohol in the presence of an acid catalyst, known as Fischer-Speier esterification, yields the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com Due to the electronic deactivation of the carboxyl group by the trifluoromethyl and formyl substituents, this reaction may require forcing conditions or the use of more potent activating agents. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide to form the ester. researchgate.net

Table 1: Examples of Esterification Reactions

AlcoholReagent/CatalystProduct
MethanolH₂SO₄ (catalytic)Methyl 4-formyl-3-(trifluoromethyl)benzoate
EthanolTsOH (catalytic)Ethyl 4-formyl-3-(trifluoromethyl)benzoate
Benzyl (B1604629) alcoholDCC, DMAPBenzyl 4-formyl-3-(trifluoromethyl)benzoate

This table is illustrative and based on general esterification principles.

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents. researchgate.netnih.gov Direct amidation can be achieved using catalysts like titanium tetrafluoride (TiF₄) in refluxing toluene (B28343). researchgate.net A variety of amines, including primary and secondary alkyl and aryl amines, can be used. researchgate.net

Table 2: Common Reagents for Amidation

Reagent ClassSpecific Examples
Chlorinating AgentsThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)
Coupling ReagentsEDC, DCC, BOP reagent
CatalystsTitanium tetrafluoride (TiF₄)

This table lists general reagents applicable for the amidation of carboxylic acids.

Decarboxylation involves the removal of the carboxylic acid group as carbon dioxide. For aromatic carboxylic acids, this process is often challenging but is facilitated by the presence of electron-withdrawing substituents, such as the trifluoromethyl and formyl groups in the target molecule. sci-hub.sersc.org These groups can stabilize the negative charge that develops on the aromatic ring during the transition state of the decarboxylation step. rsc.org

Copper and palladium-catalyzed protodecarboxylation methods have been developed for benzoic acid derivatives bearing electron-withdrawing groups. sci-hub.sersc.org Furthermore, photoredox and copper catalysis can be combined to achieve decarboxylative trifluoromethylation of carboxylic acids, converting the -COOH group into a -CF₃ group. nih.govnih.gov This transformation tolerates a wide range of functional groups. nih.govnih.gov

The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). organic-chemistry.org The resulting 4-formyl-3-(trifluoromethyl)benzoyl chloride is a valuable intermediate for synthesizing esters, amides, and other acyl derivatives under milder conditions than those required for the parent carboxylic acid. The formation of anhydrides can be accomplished by reacting the acyl chloride with a carboxylate salt or by using dehydrating agents on the carboxylic acid.

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Stability

The trifluoromethyl (-CF3) group is a powerful modulator of the chemical properties of the aromatic ring in this compound. Its strong electron-withdrawing nature and steric bulk significantly influence the molecule's reactivity and stability. mdpi.com

The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing a trifluoromethyl group. mdpi.comwikipedia.org This inherent stability makes the -CF3 group a desirable feature in many applications. The introduction of a trifluoromethyl group can also enhance the lipophilicity of a molecule, which can influence its interactions and permeability through biological membranes. mdpi.com

Electronic Effects and Ring Deactivation

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. vaia.comvaia.com This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the benzene (B151609) ring through the sigma bond framework. vaia.comnumberanalytics.com This withdrawal of electron density has a profound impact on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

By reducing the electron density of the π-system, the -CF3 group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.commasterorganicchemistry.comyoutube.com This deactivating effect is significant, rendering trifluoromethyl-substituted benzenes much less reactive than benzene itself in reactions like nitration. masterorganicchemistry.comlibretexts.org The formyl and carboxylic acid groups also contribute to the deactivation of the ring through their electron-withdrawing properties.

Summary of Substituent Electronic Effects
Substituent GroupElectronic EffectImpact on Aromatic Ring
-CF₃Strongly Electron-Withdrawing (Inductive)Strong Deactivation
-CHOElectron-Withdrawing (Resonance and Inductive)Deactivation
-COOHElectron-Withdrawing (Inductive)Deactivation

Halogen Bonding Interactions

The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). This occurs due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-F bond. While fluorine is the most electronegative element, under certain circumstances, it can engage in halogen bonding, although it is the weakest among the halogens in this regard. semanticscholar.org

These interactions, while weaker than hydrogen bonds, can play a role in the solid-state packing of molecules and their interactions with other molecules in solution. nih.gov The ability of the -CF3 group to act as a halogen bond donor can influence crystal engineering and the design of supramolecular assemblies.

Aromatic Ring Functionalization and Cross-Coupling Reactions

Further functionalization of the aromatic ring of this compound can be achieved through various methods, including cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Decarboxylative cross-coupling reactions, for example, utilize carboxylic acids as coupling partners. wikipedia.org In some cases, the carboxylate group itself can act as a directing group for ortho-C-H functionalization, although this is highly dependent on the reaction conditions and catalytic system. acs.org Palladium-catalyzed cross-coupling reactions are particularly prevalent in modern organic synthesis. youtube.com The development of specialized ligands has greatly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates. nih.gov

Electrophilic Aromatic Substitution Patterns

Predicting the outcome of electrophilic aromatic substitution on the 1,2,4-trisubstituted ring of this compound is complex due to the presence of three deactivating groups. All three substituents—formyl (-CHO), trifluoromethyl (-CF3), and carboxylic acid (-COOH)—are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution. wikipedia.orguci.edulibretexts.org

The directing effects of these groups are as follows:

-COOH (at C1): Directs incoming electrophiles to the C3 and C5 positions.

-CF3 (at C3): Directs incoming electrophiles to the C1 and C5 positions.

-CHO (at C4): Directs incoming electrophiles to the C2 and C6 positions.

Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionDirecting Influence
-COOH1meta (to 3 and 5)
-CF₃3meta (to 1 and 5)
-CHO4meta (to 2 and 6)

Nucleophilic Aromatic Substitution Reactions

While the electron-withdrawing groups on this compound deactivate the ring towards electrophilic attack, they activate it for nucleophilic aromatic substitution (SNAr). organicchemistryguide.comchemistrysteps.comuomustansiriyah.edu.iq For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the aromatic ring, and there must be strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgfiveable.me

In the case of this compound, if a leaving group were present at a suitable position, the strong electron-withdrawing nature of the existing substituents would facilitate the attack of a nucleophile. chemistrysteps.com The electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. fiveable.me Therefore, derivatives of this compound bearing a halogen atom could potentially undergo nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles. libretexts.org

Regioselectivity and Diastereoselectivity in Multi-Component Systems

The unique structural arrangement of this compound, featuring a carboxylic acid, an aldehyde, and a strongly electron-withdrawing trifluoromethyl group ortho to the aldehyde, presents a compelling platform for investigating selectivity in multi-component reactions (MCRs). While direct studies focusing exclusively on this molecule are limited, a comprehensive understanding of its probable regioselective and diastereoselective behavior can be extrapolated from research on analogous compounds, particularly 2-formylbenzoic acid and benzaldehydes bearing ortho-electron-withdrawing substituents.

The inherent reactivity of this compound in MCRs is dictated by the interplay of its functional groups. The aldehyde serves as the primary electrophilic site for initial condensation or addition reactions, while the carboxylic acid can act as an internal nucleophile or proton donor, often leading to cyclization and the formation of heterocyclic scaffolds. The trifluoromethyl group exerts significant electronic and steric influence, which is crucial in directing the regio- and stereochemical outcomes of these complex transformations.

Regioselectivity:

In multi-component reactions such as the Ugi and Passerini reactions, the initial and most critical event is the reaction at a carbonyl group. For this compound, the aldehyde function is the exclusive site for this initial interaction. The strong electron-withdrawing nature of the adjacent trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine (in the Ugi reaction) or an isocyanide (in the Passerini reaction).

A common and well-documented reaction pathway for the analogous 2-formylbenzoic acid in three-component Ugi-type reactions involves the initial formation of an imine with an amine, followed by the addition of an isocyanide. The resulting intermediate then undergoes a rapid intramolecular cyclization, with the carboxylate group acting as a nucleophile to form a stable five-membered lactam ring. nih.govrsc.orgrsc.org This pathway leads regioselectively to the formation of 3-substituted isoindolinone derivatives. Given the structural similarity, this compound is expected to follow a similar regioselective pathway, yielding isoindolinones substituted at the 3-position.

The trifluoromethyl group is anticipated to reinforce this regioselectivity. Its steric bulk, although not excessively large, creates a more hindered environment on one side of the aldehyde, potentially influencing the trajectory of incoming nucleophiles. Electronically, its powerful inductive effect (-I effect) significantly polarizes the C=O bond of the aldehyde, further activating it towards nucleophilic attack and ensuring that the initial reaction occurs exclusively at this site.

Diastereoselectivity:

The control of diastereoselectivity in MCRs involving this compound would arise from the creation of a new stereocenter at the benzylic position (the original aldehyde carbon) during the reaction. The facial selectivity of the nucleophilic attack on the intermediate imine (in a Ugi-type reaction) or the aldehyde itself (in a Passerini-type reaction) determines the stereochemical outcome.

The presence of the ortho-trifluoromethyl group can play a crucial role in inducing facial bias. This "ortho effect" combines steric hindrance and electronic repulsion, which can favor the approach of a nucleophile from the less hindered face of the reactive intermediate. nih.govnih.gov While this inherent directing effect might only provide modest levels of diastereoselectivity, it can be significantly enhanced through the strategic selection of other reaction components or the use of catalysts.

For instance, in the synthesis of chiral 3-substituted isoindolinones from 2-formylbenzonitriles (an analog where the carboxylic acid is replaced by a nitrile), the use of chiral bifunctional organocatalysts has been shown to afford high yields and excellent enantioselectivities (up to 95% ee). nih.gov Similarly, chiral phosphoric acids have been used to promote enantioselective Ugi reactions with 2-formylbenzoic acids, leading to chiral isoindolinones. nih.gov These catalysts operate by forming a well-organized chiral environment around the reactive intermediates, thereby directing the nucleophilic attack to one specific face.

The diastereoselectivity in such reactions is often influenced by the steric bulk of the other reactants. For example, in Ugi reactions of cyclic imines, a high degree of diastereoselectivity has been observed, demonstrating that steric factors can exert long-range stereocontrol. nih.gov It is therefore plausible that by using chiral amines or isocyanides in an MCR with this compound, one could achieve significant levels of diastereoselection.

The following table summarizes expected outcomes and influencing factors for MCRs with this compound, based on data from analogous systems.

Multi-Component Reaction TypeKey IntermediateExpected Regioselective ProductFactors Influencing DiastereoselectivityAnalogous System Reference
Ugi-type (3-component)Iminium ion from aldehyde and amine3-Substituted IsoindolinoneSteric bulk of amine and isocyanide; Chiral catalysts (e.g., phosphoric acids) nih.govrsc.org
Passerini-type (3-component)α-Acyloxy carboxamideProduct of attack at the formyl groupSteric hindrance from ortho-CF3 group; Chiral Lewis acid catalysts rsc.orgwikipedia.orgbroadinstitute.org
Mannich/LactamizationImine from aldehyde and amine3-Substituted IsoindolinoneUse of chiral organocatalysts (e.g., Takemoto's catalyst) mdpi.com

Detailed research findings on closely related systems further illuminate the expected reactivity. For instance, studies on the Ugi three-component reaction of 2-formylbenzoic acid with various amines and isocyanides consistently yield isoindolinone structures. rsc.orgresearchgate.net The reaction proceeds smoothly, and when chiral components are used, diastereomeric products can be generated. For example, Kajanus and co-workers prepared a series of isoindolinone derivatives via this method with yields ranging from 32% to 79%. nih.gov

Furthermore, the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, is known for its high degree of regioselectivity. wikipedia.orgorganic-chemistry.org The reaction invariably proceeds via the attack of the isocyanide on the carbonyl carbon. In the case of this compound, the molecule itself contains both the aldehyde and carboxylic acid components. In a reaction with an external isocyanide, an intramolecular Passerini reaction could potentially occur, though intermolecular reactions with other added components are more typical in MCR setups. The stereochemical control of the Passerini reaction has been achieved using chiral Lewis acid catalysts, particularly with substrates capable of bidentate coordination, which suggests a promising avenue for controlling the stereochemistry of products derived from this compound. broadinstitute.org

The following table presents selected data from multi-component reactions of 2-formylbenzoic acid, illustrating the typical products and yields that can be expected for its trifluoromethyl analog.

Reactants for MCR with 2-Formylbenzoic AcidProduct TypeYield (%)Reference
Propargylamine, various isocyanidesIsoindolinone derivativeNot specified nih.gov
Diamines, various isocyanidesBis-isoindolinone derivativeNot specified researchgate.net
Amines, isonitriles (T3P® promoted)OxoisoindoleGood rsc.org
Amines, 1,3-dicarbonylsIsoindolinone derivativeGood nih.gov

Applications of 4 Formyl 3 Trifluoromethyl Benzoic Acid As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Organic Molecules

The strategic placement of the formyl, carboxylic acid, and trifluoromethyl groups on the benzene (B151609) ring allows 4-Formyl-3-(trifluoromethyl)benzoic acid to serve as a foundational component in the assembly of more intricate molecular architectures. sigmaaldrich.com The aldehyde group provides a reactive site for nucleophilic additions and condensation reactions, while the carboxylic acid moiety can be transformed into a variety of other functional groups, such as esters, amides, and acid halides. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the adjacent functional groups, often enhancing reaction rates and influencing regioselectivity.

This trifunctional nature enables chemists to employ it in multi-step synthetic sequences to construct complex target molecules. For example, it can be utilized in the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates through N,N′-dicyclohexylcarbodiimide coupling reactions. sigmaaldrich.com

Role in the Synthesis of Heterocyclic Frameworks

The compound is a key starting material for the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. nii.ac.jp The aldehyde and carboxylic acid groups can participate in cyclization reactions to form a diverse range of heterocyclic systems.

This compound is instrumental in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities. chim.it The synthesis often involves the condensation of the formyl group with a hydrazine (B178648) derivative, followed by cyclization. For instance, it can be used to synthesize 1,3-bis-benzoic acid-derived pyrazole aldehydes, which are precursors to potent antimicrobial agents. nih.gov The trifluoromethyl group in these pyrazole derivatives can enhance their biological activity and metabolic stability. nih.gov

The Vilsmeier-Haack reaction is a common method employed for the synthesis of 4-formylpyrazole derivatives. chemmethod.com This reaction typically involves the formylation of a suitable precursor using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). chemmethod.com

Below is a table of exemplary pyrazole derivatives synthesized using precursors related to this compound:

Compound NameMolecular FormulaApplication/Significance
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic AcidC17H11FN2O3Precursor for potent growth inhibitors of drug-resistant bacteria. nih.govacs.org
4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic AcidC17H11FN2O3Precursor for potent growth inhibitors of drug-resistant bacteria. nih.gov
4-{4-[(E)-[(2,4-Dichlorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl}benzoic AcidC23H15Cl2FN4O2Shows antimicrobial activity. acs.org
4-{3-(3-Fluorophenyl)-4-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1H-pyrazol-1-yl}benzoic AcidC24H19FN4O2Shows antimicrobial activity. acs.org

This compound can also be employed in the synthesis of quinolines and related fused ring systems. acs.org Quinolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyridine (B92270) ring. purdue.edu They are prevalent in many biologically active compounds and natural products. The synthesis of quinoline (B57606) derivatives from this benzoic acid often involves multi-component reactions where the aldehyde group participates in the formation of the pyridine ring. For example, the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, can be utilized to form quinoline-4-carboxylic acids. purdue.edu The trifluoromethyl group can be strategically incorporated to modulate the electronic properties and biological activity of the resulting quinoline scaffold. nih.gov

The versatility of this compound extends to the synthesis of furan-based structures. nih.gov Furans are five-membered aromatic heterocyclic compounds containing one oxygen atom. researchgate.net The synthesis of furan (B31954) derivatives can be achieved through various synthetic routes, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The aldehyde group of this compound can be a key component in constructing the necessary dicarbonyl precursor for such cyclizations.

Intermediate for Fluorinated Organic Compounds

The presence of the trifluoromethyl group makes this compound a valuable intermediate in the synthesis of other fluorinated organic compounds. sigmaaldrich.com Fluorine-containing molecules are of great importance in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, lipophilicity, and binding affinity. nih.gov

This benzoic acid derivative can be used to introduce the trifluoromethyl group into a variety of molecular scaffolds. The carboxylic acid and aldehyde functionalities provide handles for further chemical transformations, allowing for the incorporation of the trifluoromethyl-substituted phenyl ring into larger, more complex molecules. For instance, it can be used in the synthesis of fluorinated benzoic acid building blocks for drug discovery and medicinal chemistry research. ossila.com

The table below showcases some fluorinated compounds where related benzoic acid precursors are utilized:

Compound NameCAS NumberMolecular FormulaApplication/Significance
4-(Trifluoromethyl)benzoic acid455-24-3C8H5F3O2Used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates and as an internal standard in analytical methods. sigmaaldrich.comnih.gov
3-Fluoro-4-(trifluoromethyl)benzoic acid115754-21-7C8H4F4O2A building block for active pharmaceutical ingredients, including potassium channel openers for epilepsy treatment. ossila.com

Research Applications in Medicinal and Pharmaceutical Chemistry

Design and Synthesis of Bioactive Derivatives of 4-Formyl-3-(trifluoromethyl)benzoic acid

The primary application of this compound in medicinal chemistry has been as a key intermediate in the synthesis of potent enzyme inhibitors. A notable example is its use in the creation of benzamide (B126) derivatives designed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases. google.com

The general synthetic approach involves utilizing the carboxylic acid moiety of this compound to form an amide bond with a variety of amine-containing fragments. The formyl group is often simultaneously or subsequently used as a chemical handle for introducing further diversity, for instance, through reductive amination to link to another molecular component. This strategy allows for the systematic construction of a library of compounds where different structural units can be explored to optimize biological activity. In the context of DDR1 inhibitors, this compound was used to construct the "right-hand side" of the final molecule, which is crucial for interacting with the receptor. google.com

Starting from the this compound scaffold, extensive structural modifications can be undertaken to improve the potency and selectivity of the resulting bioactive molecules. In the development of DDR1 inhibitors, a library of benzamide derivatives was synthesized, showcasing a variety of substitutions. google.com These modifications were systematically introduced to probe the structure-activity relationship (SAR) and identify key interactions between the inhibitor and the target enzyme.

Modifications explored in these derivatives often include:

Variation of the Amine Component: A wide range of primary and secondary amines can be coupled with the carboxylic acid of the core structure, introducing different alkyl, aryl, and heterocyclic groups.

Elaboration of the Formyl Group: The formyl group can be converted into various other functionalities. For example, reductive amination with different amines introduces a diverse set of substituents, allowing for fine-tuning of properties like solubility, lipophilicity, and the ability to form specific hydrogen bonds within the target's binding site.

Substitution on Aromatic Rings: When aryl or heteroaryl amines are used, further substitutions on these ring systems (e.g., with halogens, alkyl, or alkoxy groups) can be explored to optimize binding affinity and pharmacokinetic properties.

The table below illustrates hypothetical structural modifications on a generic derivative to demonstrate how activity might be enhanced.

Modification SiteOriginal GroupModified GroupRationale for ModificationPotential Impact
Amine FragmentAniline4-FluoroanilineIntroduce halogen bonding, alter electronicsEnhanced binding affinity
Formyl-derived linkerMethylaminoCyclopropylaminoIntroduce rigidity, explore hydrophobic pocketsImproved potency and selectivity
Benzoic Acid Core-COOHEster, AmideProdrug strategy, improve cell permeabilityModified pharmacokinetic profile

Bioisosteric replacement is a key strategy in drug design to improve the potency, selectivity, and pharmacokinetic profile of a lead compound. In derivatives of this compound, several functional groups are amenable to such replacements.

The carboxylic acid group, while crucial for forming the initial amide linkage, can be replaced by other acidic groups or moieties that can mimic its hydrogen bonding capabilities. Common bioisosteres for a carboxylic acid include:

Tetrazole: A well-established carboxylic acid bioisostere that offers a similar acidic pKa and steric profile.

Hydroxamic acid: Can also act as a proton donor and engage in similar interactions.

Acylsulfonamides: Provide an acidic proton and can form different networks of hydrogen bonds.

While not explicitly detailed for DDR1 inhibitors derived from this specific starting material, this remains a viable strategy for lead optimization. Other moieties, such as aromatic rings introduced via the amine component, can also be replaced. For example, a phenyl ring could be replaced by a bioisosteric pyridyl or thiophene (B33073) ring to alter polarity, solubility, and metabolic stability, or to introduce new hydrogen bonding interactions with the target protein.

Structure-Activity Relationship (SAR) Studies for Biological Targets

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound targeting DDR1, SAR exploration has revealed critical insights into the molecular features required for potent inhibition. google.com By synthesizing a matrix of compounds with variations at different positions, researchers can map the binding pocket of the target enzyme.

The following table presents a selection of data for representative compounds from the patent literature targeting DDR1, illustrating the SAR. google.com

Compound ExampleR1 Group (from Formyl)R2 Group (Amide)DDR1 IC50 (nM)
14-pyridinylmethyl(1-methyl-1H-pyrazol-4-yl)methyl< 10
22-pyridinylmethyl(1-methyl-1H-pyrazol-4-yl)methyl10 - 50
34-pyridinylmethyl4-fluorobenzyl50 - 100
44-pyridinylmethylCyclohexylmethyl> 100

Data is representative and adapted from patent WO2013161851A1 for illustrative purposes. google.com

From this illustrative data, one can infer that a (1-methyl-1H-pyrazol-4-yl)methyl group at the R2 position is preferred over a simple benzyl (B1604629) or cyclohexyl group, and a 4-pyridinylmethyl group at R1 is superior to a 2-pyridinylmethyl group, highlighting the specific spatial and electronic requirements of the DDR1 active site.

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry due to its unique electronic and steric properties. ambeed.com In the context of this compound derivatives, the CF3 group at the 3-position of the phenyl ring plays a significant role in enzyme interactions.

Key impacts of the trifluoromethyl group include:

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can lead to stronger hydrophobic interactions with nonpolar residues in the enzyme's binding pocket.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can improve the compound's half-life.

Electron-Withdrawing Nature: As a strong electron-withdrawing group, it influences the electron density of the aromatic ring and the acidity of the amide N-H proton, which can modulate hydrogen bonding interactions with the target.

Conformational Effects: The steric bulk of the CF3 group can lock the molecule into a specific, biologically active conformation by restricting the rotation of the phenyl ring, leading to higher binding affinity and selectivity.

In studies of glucocorticoid receptor ligands, replacing a CF3 group with other moieties like benzyl or cyclohexylmethyl maintained binding potency but dramatically altered the functional response from agonist to antagonist, demonstrating the profound impact this group can have on ligand-receptor interactions.

The formyl group in this compound is primarily a synthetic handle, meaning it is chemically transformed into a different functional group in the final active molecule. google.com Its most common transformation in the synthesis of DDR1 inhibitors is reductive amination. In this reaction, the formyl group first reacts with a primary or secondary amine to form an imine or iminium ion, which is then reduced to yield a new amine linkage.

Therefore, the role of the formyl group is indirect; it allows for the introduction of a linker and a new structural component (e.g., a pyridinylmethyl group in the DDR1 inhibitors) that is critical for binding. google.com The resulting linker and the attached moiety are positioned to interact with specific regions of the enzyme's active site, forming key hydrogen bonds, hydrophobic, or electrostatic interactions that are essential for the compound's inhibitory activity. The flexibility and length of the linker derived from the formyl group are crucial for achieving the optimal orientation of the terminal group within the binding pocket.

Exploration as Modulators of Biological Pathways

Derivatives synthesized from this compound have been specifically designed and evaluated as modulators of the Discoidin Domain Receptor 1 (DDR1) signaling pathway. google.com DDR1 is a receptor tyrosine kinase that is activated by collagen. google.com The DDR1 pathway is implicated in a range of pathological processes, making it an important therapeutic target.

Oncology: High expression and activation of DDR1 are observed in various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma. google.com DDR1 signaling promotes cell invasion, metastasis, and survival. Therefore, inhibitors derived from this compound can block these pro-tumorigenic signals, representing a potential therapeutic strategy for cancer. google.com

Fibrosis: The DDR1 receptor is a key mediator in the progression of fibrosis in organs such as the kidneys, lungs, and liver. google.com By binding to collagen, it triggers signaling cascades that lead to the accumulation of extracellular matrix. Inhibition of DDR1 with these benzamide derivatives has been shown to be a promising approach to prevent or treat organ fibrosis. google.com

Inflammation: The DDR1 pathway is also involved in inflammatory responses, including the migration and activation of macrophages and other immune cells. google.com In conditions like atherosclerosis and rheumatoid arthritis, DDR1 contributes to the chronic inflammatory state. Consequently, DDR1 inhibitors developed from the this compound scaffold could serve as novel anti-inflammatory agents. google.com

By providing a core scaffold for potent and selective DDR1 inhibitors, this compound is a key contributor to the development of novel therapeutics aimed at modulating these critical biological pathways.

Potential as Enzyme Inhibitors

The structural attributes of this compound make it an attractive starting point for the design of enzyme inhibitors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the formyl and carboxylic acid moieties provide reactive handles for derivatization to target specific enzyme active sites.

One of the key areas of investigation is the development of inhibitors for aldo-keto reductase 1C3 (AKR1C3). AKR1C3 is implicated in the progression of castration-resistant prostate cancer, and its inhibition is a validated therapeutic strategy. Research has shown that derivatives of trifluoromethyl-containing benzoic acids can be potent and selective inhibitors of this enzyme. For instance, 3-((4'-(trifluoromethyl)phenyl) amino)benzoic acid has been identified as a lead compound, and its crystal structure in complex with AKR1C3 has been elucidated, providing a roadmap for the design of more potent inhibitors. rsc.orgnih.govresearchgate.net The this compound core can be readily modified to produce analogous compounds with the potential for high inhibitory activity and selectivity.

While direct studies on this compound derivatives as sialidase inhibitors are limited, the broader class of benzoic acid derivatives has been explored for this purpose. Sialidases are enzymes that cleave sialic acid residues and are involved in various pathological processes, including viral infections and cancer. frontiersin.orgnih.gov The development of selective sialidase inhibitors is an active area of research, and the unique electronic and structural features of this compound could be leveraged to design novel inhibitors targeting these enzymes. researchgate.netresearchgate.netnih.gov

Investigation as Receptor Agonists or Antagonists

The modulation of receptor activity is a cornerstone of modern pharmacology, and derivatives of this compound are being investigated for their potential to interact with various receptor families.

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. nih.govemory.edunih.govclockss.org The diverse functionalities of the this compound scaffold allow for the synthesis of a wide array of derivatives that can be screened for agonist or antagonist activity at different GPCRs. While specific derivatives of this compound targeting GPCRs are still in early stages of exploration, the vast therapeutic potential of GPCR modulators makes this an important avenue for future research. frontiersin.orgnih.govufg.brnih.gov

Potassium channels are crucial for regulating cellular excitability and are implicated in a range of diseases, including cardiac arrhythmias, epilepsy, and autoimmune disorders. mdpi.comunisr.itresearchgate.net Notably, a related compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid, serves as a building block for the synthesis of potassium channel openers. This suggests that derivatives of this compound could also function as modulators of potassium channels, offering potential therapeutic applications in these disease areas.

Antibacterial Activity, Particularly Against Drug-Resistant Strains

A significant body of research has focused on the antibacterial properties of pyrazole (B372694) derivatives synthesized from precursors related to this compound. These derivatives have shown remarkable activity against multidrug-resistant bacteria, a pressing global health concern.

Methicillin-resistant Staphylococcus aureus (MRSA):

Derivatives incorporating a trifluoromethylphenyl pyrazole moiety have demonstrated potent growth inhibitory effects against various strains of MRSA. These compounds often exhibit low minimum inhibitory concentrations (MICs), indicating high potency. The trifluoromethyl group is thought to enhance the antibacterial activity and reduce toxicity to human cells. The formyl group of the parent compound provides a convenient point for synthesizing a variety of pyrazole-based structures with diverse substitutions, allowing for the fine-tuning of their antibacterial spectrum and efficacy.

Interactive Data Table: Antibacterial Activity of Trifluoromethylphenyl Pyrazole Derivatives against MRSA

Compound/DerivativeMRSA StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
N-(trifluoromethylphenyl) derivativeMRSAas low as 0.78
Trifluoromethyl-substituted derivativeMRSAas low as 3.12
N,N-Bisphenyl derivativeMRSA ATCC 33591, 33592, 700699as low as 0.78
3-Chloro-2-fluorophenyl-substituted derivativeMRSAas low as 1.56

Acinetobacter baumannii :

This opportunistic pathogen is notorious for its extensive drug resistance. Pyrazole derivatives have also shown promise in combating A. baumannii. Naphthyl-substituted pyrazole-derived hydrazones have been reported to be potent growth inhibitors of A. baumannii, with MIC values in the low microgram per milliliter range. These compounds are also effective against biofilm formation, a key virulence factor of A. baumannii. The development of such narrow-spectrum antibiotics is crucial for targeting specific resistant pathogens while minimizing the impact on the patient's microbiome.

Interactive Data Table: Antibacterial Activity of Pyrazole Derivatives against Acinetobacter baumannii

Compound/DerivativeA. baumannii StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Naphthyl-substituted pyrazole-derived hydrazoneA. baumannii1.56
Difluorophenyl-substituted compoundsA. baumanniias low as 0.78
3-fluorphenyl-derived aldehyde derivativesA. baumanniias low as 3.125

Antiviral and Antihypertensive Properties of Related Derivatives

The versatility of the this compound scaffold extends to the exploration of antiviral and antihypertensive agents, primarily through the synthesis of pyrazole-based compounds.

Antiviral Properties:

Pyrazole derivatives have a long history in antiviral research. Recent studies have highlighted the potential of pyrazole derivatives against a range of viruses. For instance, hydroxyquinoline-pyrazole derivatives have shown promising activity against coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.orgufg.br Other pyrazole derivatives have been investigated as potential inhibitors of the Chikungunya virus. The ability to synthesize a diverse library of pyrazole derivatives from this compound opens up possibilities for discovering novel antiviral agents with broad-spectrum activity. nih.gov

Antihypertensive Properties:

The search for new antihypertensive drugs is driven by the need for more effective treatments with fewer side effects. Pyrazole derivatives have been investigated for their potential to lower blood pressure. For example, a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to reduce blood pressure in spontaneously hypertensive rats, with its mechanism of action involving the nitric oxide/cGMP pathway. This highlights the potential of pyrazole-containing compounds derived from trifluoromethylbenzoic acid precursors in the development of novel antihypertensive therapies.

Advanced Materials Science Applications

Role in the Production of Polymeric Materials

Extensive research into the applications of 4-Formyl-3-(trifluoromethyl)benzoic acid reveals a notable gap in the scientific literature regarding its specific use in the synthesis of polymeric materials. As of the current body of available research, there are no specific data or detailed findings on the direct application of this compound as a monomer for producing polyesters, polyamides, high-performance polymers, or coatings.

The bifunctional nature of this compound, possessing both a carboxylic acid and a formyl group, theoretically allows for its participation in polymerization reactions. For instance, the carboxylic acid group could engage in esterification or amidation reactions to form polyesters or polyamides, respectively. Simultaneously, the aldehyde group could undergo reactions such as condensation or reductive amination, potentially leading to cross-linked or otherwise functionalized polymer chains. The presence of the trifluoromethyl group is also of significant interest in polymer chemistry, as it is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and modified solubility.

Despite these theoretical possibilities, the current scientific literature does not provide concrete examples or studies that have utilized this compound for these purposes. Therefore, a detailed discussion on the synthesis of polyesters and polyamides with unique thermal and mechanical properties, or the development of high-performance polymers and coatings using this specific compound, cannot be provided at this time. Further research and investigation are required to explore and substantiate the potential of this compound in the field of polymer chemistry.

Functionalization of Surfaces in Area-Selective Atomic Layer Deposition (AS-ALD)

Area-selective atomic layer deposition (AS-ALD) is a critical technique for the fabrication of next-generation nanoelectronics, enabling the precise deposition of thin films only on desired areas of a substrate. The effectiveness of AS-ALD often relies on the use of inhibitor molecules that form a resistive layer on certain parts of the surface, preventing the deposition of materials. Fluorinated benzoic acid derivatives have emerged as promising candidates for this purpose.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a surface. In the context of AS-ALD, SAMs can act as a physical barrier, blocking the diffusion of ALD precursors to the substrate and deactivating the surface's reactive sites. mdpi.com

Research into small molecule carboxylates as ALD inhibitors has highlighted the potential of benzoic acid and its fluorinated derivatives. A study investigating benzoic acid, 4-trifluoromethyl benzoic acid (TBA), and 3,5-Bis(trifluoromethyl)benzoic acid (BTBA) demonstrated that monolayers of these molecules are viable for blocking ALD. The findings indicated that the fluorinated SAMs, such as those formed from TBA and BTBA, are more effective ALD inhibitors. This enhanced inhibition is not solely attributed to increased hydrophobicity but is also linked to the coordination chemistry of the SAM with the substrate. mdpi.com Nanoscale infrared spectroscopy has been utilized to probe the buried monolayer interface, revealing that the distribution and evolution of carboxylate coordination states are correlated with ALD growth. This underscores the importance of the interfacial chemistry in the design and optimization of ALD inhibitors. mdpi.com

While direct studies on this compound are not available, the principles derived from its close analogue, 4-trifluoromethyl benzoic acid, suggest its potential utility in forming inhibitory SAMs for AS-ALD processes. The presence of the trifluoromethyl group is a key factor in enhancing the inhibitory properties of these monolayers.

The hydrophobicity of a surface is a crucial factor in its interaction with ALD precursors. The formation of SAMs from benzoic acid derivatives has been shown to significantly increase the hydrophobicity of surfaces like cobalt oxide. mdpi.com

The introduction of fluorine atoms into the molecular structure of the SAM is a well-established method for enhancing surface hydrophobicity. mdpi.com This effect was observed in a comparative study of different benzoic acid derivatives. The water contact angle (WCA) on a bare cobalt oxide surface was found to increase substantially after the formation of a benzoic acid SAM. The addition of fluorinated benzoic acids, such as 4-trifluoromethyl benzoic acid and 3,5-bistrifluoromethyl benzoic acid, resulted in a further increase in the contact angle, indicating enhanced hydrophobicity. mdpi.com

Below is an interactive data table summarizing the effect of different benzoic acid derivatives on the water contact angle of a cobalt oxide surface, illustrating the impact of fluorination on surface hydrophobicity.

Surface Treatment Water Contact Angle (WCA) (°)
Bare Cobalt Oxide~30
Benzoic Acid (BA) SAM86.7 ± 0.3
4-Trifluoromethyl Benzoic Acid (TBA) SAM86.8 ± 0.3
3,5-Bis(trifluoromethyl)benzoic Acid (BTBA) SAM88.5 ± 0.3

This table is based on data from a study on benzoic acid derivatives as potential ALD inhibitors. mdpi.com

Metal-Organic Frameworks (MOFs) Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The modular nature of MOFs allows for the tuning of their structure and properties by carefully selecting the metal nodes and organic linkers. Fluorinated linkers are of particular interest as they can impart unique properties to the resulting MOFs, such as hydrophobicity and altered gas sorption characteristics.

While there is extensive research on the use of fluorinated benzoic acid derivatives in the synthesis of MOFs, there is no specific mention in the available literature of MOFs constructed using this compound as the primary organic linker. The research in this area has predominantly focused on other fluorinated analogues. For instance, 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) is a widely used fluorinated linker in the synthesis of various F-MOFs. nih.gov Similarly, bis(trifluoromethyl)terephthalic acid has been employed to create highly fluorinated and hydrophobic rare-earth MOFs. mdpi.com

The formyl group, present in this compound, is also a functional group that has been incorporated into MOF linkers. For example, 4-formylbenzoic acid has been used in the synthesis of multivariate MOFs, where it reacts in situ with other precursors to form the final linker structure. This demonstrates the utility of the formyl group in postsynthetic modification or in generating diverse functionalities within the MOF structure.

Although a direct application of this compound in porous MOF synthesis is not documented, the closely related compound, 4-(trifluoromethyl)benzoic acid, has been used in the synthesis of a non-porous, paddlewheel-structured dimolybdenum complex. In this structure, four bridging 4-(trifluoromethyl)benzoate ligands encase a Mo₂(II,II) core. The presence of the electron-withdrawing trifluoromethyl group on the benzoate (B1203000) ligands was found to slightly elongate the metal-metal bond distance compared to its non-fluorinated benzoate counterpart. nih.gov

The combination of a formyl group, a trifluoromethyl group, and a carboxylic acid on a single aromatic ring makes this compound a potentially valuable, multifunctional linker for the design of novel MOFs with tailored properties. However, further research is needed to explore its synthesis and application in this field.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches have not yielded specific research on the advanced materials science applications outlined in the provided structure for this particular compound.

The available scientific literature details the use of similar molecules, such as other fluorinated benzoic acid derivatives, in the development of Metal-Organic Frameworks (MOFs) and in the enhancement of Perovskite Solar Cells. For instance, compounds like 3,5-bis(trifluoromethyl)benzoic acid have been documented as effective agents for passivating defects in perovskite solar cells, leading to improved efficiency and stability. Similarly, various trifluoromethyl-containing linkers are utilized in the synthesis of hydrophobic MOFs.

However, there is no specific information available that details the use of “this compound” in the design of fluorinated linkers for hydrophobic MOFs, its chelation with metal centers to form organometallic clusters, or its application in perovskite solar cells for interfacial engineering, defect passivation, or the improvement of thin film quality. Therefore, the requested article, with its strict focus on this singular compound and specific applications, cannot be accurately or adequately created based on current scientific documentation.

Theoretical and Spectroscopic Investigations in Research Contexts

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the behavior of 4-Formyl-3-(trifluoromethyl)benzoic acid at a molecular level, predicting its electronic characteristics, reactivity, and interactions with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and chemical reactivity of molecules like this compound. These in silico methods can determine various molecular properties and reactivity indicators. researchgate.net

Studies on substituted benzoic acids demonstrate that DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can effectively model molecular geometry and predict electronic features. unamur.be For this compound, such calculations would elucidate the influence of the electron-withdrawing formyl (-CHO) and trifluoromethyl (-CF3) groups on the benzoic acid skeleton.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. The MEP map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is crucial for predicting how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the carboxyl and formyl groups would be expected to be nucleophilic sites, while the hydrogen of the carboxyl group would be an electrophilic site.

Table 1: Representative Parameters for Quantum Chemical Analysis

Parameter Description Predicted Relevance for this compound
Geometry Optimization Calculation of the lowest energy conformation of the molecule. Predicts bond lengths, bond angles, and dihedral angles, showing steric effects of adjacent -CHO and -CF3 groups.
HOMO/LUMO Analysis Identifies the highest occupied and lowest unoccupied molecular orbitals. The energy gap indicates chemical reactivity; orbitals show sites for electron donation/acceptance.
MEP Map Visualizes the electrostatic potential on the molecule's surface. Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactivity prediction.
NBO Analysis Natural Bond Orbital analysis examines charge distribution and bonding. Quantifies atomic charges, revealing the electronic influence of substituents.

Molecular Docking and Binding Free Energy Predictions in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening potential inhibitors of enzymes or other biological targets. nih.gov For this compound, docking studies could explore its potential as an inhibitor for various enzymes.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the protein's active site. A scoring function is used to estimate the binding affinity, often reported as a binding energy (in kcal/mol). Lower binding energy values suggest a more stable protein-ligand complex. stmjournals.com

For instance, studies on other benzoic acid derivatives have successfully used molecular docking to predict interactions with targets like the SARS-CoV-2 main protease or carbonic anhydrase II. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, providing a rationale for the observed binding affinity.

Table 2: Hypothetical Binding Energy Components from a Molecular Docking Simulation

Interaction Type Description Potential Contribution
Binding Free Energy The overall predicted energy of binding (kcal/mol). A negative value indicates favorable binding.
van der Waals Energy Energy from non-covalent forces between non-bonded atoms. Contributes significantly to overall binding.
Hydrogen Bond Energy Energy from hydrogen bonds formed between ligand and protein. The carboxyl group is a likely hydrogen bond donor/acceptor.
Electrostatic Energy Energy from the interaction of charged or polarized groups. Important due to the polar carboxyl, formyl, and trifluoromethyl groups.
Torsional Energy Energy penalty associated with ligand conformational changes upon binding. Reflects the energy cost of adopting the bound conformation.

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, HRMS)

The definitive structure of this compound is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). chemicalbook.com

NMR Spectroscopy:

¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aldehydic proton, the three aromatic protons, and the acidic proton of the carboxyl group, with their chemical shifts and splitting patterns confirming their relative positions.

¹³C NMR (Carbon NMR) reveals the number of chemically non-equivalent carbon atoms. Signals corresponding to the carboxyl, aldehydic, aromatic, and trifluoromethyl carbons would be observed.

¹⁹F NMR (Fluorine NMR) is particularly useful for fluorinated compounds, showing a single signal for the -CF3 group, confirming its presence. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.org For C₉H₅F₃O₃, the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to unequivocally confirm the molecular formula.

Table 3: Characteristic Spectroscopic Data for this compound

Technique Parameter Expected Observation Structural Insight
¹H NMR Chemical Shift (δ) Signals for aromatic, aldehydic, and carboxylic protons. Confirms the presence and connectivity of different proton environments.
¹³C NMR Chemical Shift (δ) Signals for aromatic, carbonyl (aldehyde & acid), and CF3 carbons. Provides a map of the carbon skeleton.
¹⁹F NMR Chemical Shift (δ) A singlet corresponding to the -CF3 group. Confirms the presence of the trifluoromethyl substituent.
HRMS (ESI) Exact Mass (m/z) [M-H]⁻ ion at ~217.0067. Unambiguously confirms the elemental formula C₉H₅F₃O₃.

Analytical Method Development Using this compound as a Standard

In analytical chemistry, reference standards are materials of high purity used to calibrate instruments and validate analytical methods. hpc-standards.com A well-characterized compound like this compound is suitable for use as an analytical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.nethelixchrom.com

Developing a robust analytical method requires validating several key parameters, for which a reference standard is essential. The standard is used to prepare calibration curves to determine the concentration of the analyte in unknown samples.

Method Validation Parameters:

Linearity: A series of standard solutions of known concentrations are analyzed to demonstrate a linear relationship between the instrument response and the concentration.

Accuracy: The agreement between a measured value and the true value is determined by analyzing samples spiked with a known amount of the standard (recovery studies).

Precision: The closeness of repeated measurements on the same sample is assessed (repeatability and reproducibility).

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, is established using low-concentration standards.

Specificity: The ability of the method to measure the analyte accurately in the presence of other components is confirmed by analyzing the standard in a sample matrix.

Table 4: Role of this compound as a Standard in HPLC Method Validation

Validation Parameter Purpose Role of the Standard
Linearity & Range Establish the concentration range over which the method is accurate. Prepare calibration curve from a series of dilutions.
Accuracy (Recovery) Determine the systematic error of the method. Added (spiked) into a blank sample matrix to measure recovery.
Precision Evaluate the random error of the method. Repeatedly injected to calculate standard deviation (%RSD).
LOD / LOQ Determine the sensitivity of the method. Used to establish the signal-to-noise ratio at low concentrations.
Specificity Ensure no interference from other compounds. Its retention time and peak purity are used as a reference.

Environmental and Agrochemical Research Perspectives

Studies on the Environmental Fate and Impact of Fluorinated Compounds

Research into the environmental behavior of fluorinated compounds is critical due to their increasing use in various industries, including agriculture. acs.org The defining characteristic of these compounds is the strength of the carbon-fluorine bond, which makes them resistant to degradation. numberanalytics.comnih.gov This persistence can lead to their accumulation in soil, water, and air. numberanalytics.com

Many fluorinated substances, particularly perfluorinated ones, are highly resistant to natural degradation processes, which can lead to their accumulation in the environment. nih.gov The degradation and transformation of fluorinated compounds, when they do occur, can be influenced by mechanisms such as hydrolysis, photolysis, and microbial action. numberanalytics.com For instance, studies on trifluoromethyl benzoic acid isomers have shown they can be degraded in aqueous media under UVC radiation, with the para-isomer (4-(trifluoromethyl)benzoic acid) showing a higher propensity for degradation. researchgate.net However, fluorinated compounds are often used before their full environmental effects are understood. nih.gov

The potential for bioaccumulation in food chains is another area of concern. numberanalytics.com Organisms can be exposed to these compounds through their diet or directly from the environment, potentially leading to biomagnification. numberanalytics.com The widespread use of fluorinated chemicals has resulted in detectable levels of various fluorinated organic compounds in surface waters and biological samples. nih.gov

Table 1: Factors Influencing the Environmental Fate of Fluorinated Compounds

Factor Description Potential Impact
C-F Bond Strength The carbon-fluorine bond is exceptionally strong and stable. High resistance to degradation, leading to environmental persistence. numberanalytics.comnih.gov
Hydrolysis Reaction with water. Can lead to the formation of more reactive and potentially toxic compounds. numberanalytics.com
Photolysis Degradation by light. Can result in the formation of reactive radicals and other byproducts. numberanalytics.com
Microbial Degradation Breakdown by microorganisms. Can occur through various pathways, including defluorination and mineralization. numberanalytics.com

| Bioaccumulation | Accumulation in living organisms. | Can lead to biomagnification in food chains, posing risks to ecosystems and health. numberanalytics.com |

Application in the Development of Agrochemicals (e.g., Herbicides, Pesticides)

The acidic and lipophilic properties of (trifluoromethyl)benzoic acid can enhance the bioactivity of agrochemicals. ontosight.ai These compounds serve as versatile building blocks for creating a diverse range of molecules with desired activities. chemimpex.com For example, 3-(trifluoromethyl)benzoic acid is a known environmental transformation product of the herbicide flurtamone. nih.gov

The development of agrochemicals containing the trifluoromethylpyridine moiety, which shares structural similarities with trifluoromethyl-substituted benzene (B151609) rings, highlights the importance of this functional group. More than 20 agrochemicals with ISO common names containing a trifluoromethylpyridine group have been introduced to the market, demonstrating the value of this chemical feature in creating effective insecticides and herbicides. semanticscholar.org The synthesis of these complex agrochemicals often relies on the availability of specific trifluoromethyl-containing building blocks. semanticscholar.org

Table 2: Role of Trifluoromethylated Benzoic Acids in Agrochemicals

Application Area Role of the Compound Benefit of the Trifluoromethyl Group Example
Herbicides Intermediate in synthesis Enhances bioactivity and efficacy. ontosight.aichemimpex.com 3-(trifluoromethyl)benzoic acid is a transformation product of Flurtamone. nih.gov
Pesticides Building block for active ingredients Increases chemical stability and durability of the final product. innospk.com Used in the formulation of pesticides for broad-spectrum efficacy. chemimpex.com

| Insecticides | Key substructure in molecule design | Can lead to superior insecticidal activity compared to non-fluorinated analogues. semanticscholar.org | Flonicamid, an insecticide, contains a 4-trifluoromethyl-substituted pyridine (B92270) moiety. semanticscholar.org |

Compound Reference Table

Compound Name
4-Formyl-3-(trifluoromethyl)benzoic acid
3-(trifluoromethyl)benzoic acid
4-(trifluoromethyl)benzoic acid
Flurtamone

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Formyl-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves formylation and trifluoromethylation steps. A general procedure involves coupling 3-(trifluoromethyl)benzoic acid derivatives with formylating agents (e.g., DMF/POCl₃). Reaction optimization includes controlling temperature (e.g., 45°C for 1 hour) and stoichiometric ratios of reagents, as seen in analogous triazine-based syntheses . Purity can be enhanced via recrystallization using ethanol/hexane mixtures. Monitor reaction progress via TLC (Rf ~0.62 in hexane/EtOH) and confirm yields quantitatively .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow UN GHS guidelines (Revision 8) for hazardous chemicals:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Exposure Response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage : Keep in a cool, dry place away from oxidizers. Use dry powder or CO₂ extinguishers for fire emergencies .

Q. How can chromatographic techniques be applied to purify this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). For flash chromatography, employ silica gel and elute with ethyl acetate/hexane (1:3 ratio). Monitor fractions via UV-Vis at 254 nm, as demonstrated for structurally similar trifluoromethyl benzoic acids .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELX software for structure solution and refinement. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate via R-factor convergence (< 0.05) and Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies address regioselective challenges in functionalizing the 4-formyl and 3-(trifluoromethyl) groups of this compound?

  • Methodological Answer : Leverage steric and electronic effects:

  • Formyl Group Reactivity : Protect the aldehyde with ethylene glycol under acidic conditions before trifluoromethylation to prevent side reactions.
  • Trifluoromethyl Stability : Use mild bases (e.g., K₂CO₃) to avoid defluorination. For electrophilic substitutions, meta-directing effects of the -CF₃ group favor functionalization at the 5-position .

Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Acquire ¹H and ¹⁹F NMR spectra in deuterated DMSO or CDCl₃:

  • ¹H NMR : Identify aldehyde protons at δ ~10.2 ppm and aromatic protons split by -CF₃ (J = 8–10 Hz).
  • ¹⁹F NMR : Detect the -CF₃ group as a singlet at δ ~-60 ppm. For complex splitting, use 2D COSY or NOESY to confirm spatial proximity of substituents .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and charge distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Compare with experimental results from kinetic studies (e.g., Hammett plots) to validate computational models .

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